molecular formula C24H29FN4O2 B126221 9-Methyl Risperidone CAS No. 138271-01-9

9-Methyl Risperidone

Numéro de catalogue: B126221
Numéro CAS: 138271-01-9
Poids moléculaire: 424.5 g/mol
Clé InChI: OGKVOAADDLBBTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Note: The query refers to "9-Methyl Risperidone," but the provided evidence exclusively discusses 9-hydroxyrisperidone (9-OH-risperidone), the primary active metabolite of risperidone. This article assumes the intended compound is 9-hydroxyrisperidone, which is also the active ingredient in the antipsychotic drug paliperidone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl Risperidone involves multiple steps. One common method includes the reaction of 1-acetyl-4-methyl-piperidine chloride with difluorobenzene under aluminum trichloride catalysis. This is followed by acylation, hydrolysis, and cyclization to form the benzoxazole derivatives. The final step involves the reaction of these derivatives with ethyl 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride in the presence of sodium carbonate and potassium iodide in dimethyl formamide at 85-90°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

9-Methyl Risperidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Applications De Recherche Scientifique

Pharmacokinetics and Bioavailability

Research has focused on the pharmacokinetics of risperidone and its metabolites, including 9-Methyl Risperidone. A study employing a modified UPLC/Tandem Mass Spectrometry method demonstrated the ability to quantify risperidone and its active metabolite, 9-Hydroxyrisperidone, in plasma samples from Sprague-Dawley rats. This method was pivotal for understanding dose-dependent pharmacokinetic behaviors, which are essential for optimizing therapeutic regimens in clinical settings .

Table 1: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone

ParameterRisperidone (RSP)9-Hydroxyrisperidone (9-OH-RSP)
Half-life (hours)3 (extensive metabolizers), 20 (poor metabolizers)21 (extensive), 30 (poor)
Clearance in renal impairmentDecreased by 60%N/A

Clinical Efficacy in Schizophrenia

The efficacy of risperidone, including its derivatives like this compound, has been extensively evaluated in treating schizophrenia. A genetic and epigenetic biomarker study involving 288 patients assessed treatment responses using the Positive and Negative Syndrome Scale (PANSS). The findings indicated variability in treatment response among patients, suggesting that genetic factors may influence the effectiveness of risperidone-based therapies .

Table 2: Treatment Response Categories Based on PANSS Scores

Response CategoryPANSS Score Reduction (%)
Cured≥75
Significant Progress50–74
Progress25–49
Ineffective<25

Advanced Drug Delivery Systems

Innovative drug delivery technologies have been explored to enhance the bioavailability of risperidone and its derivatives. Research into nanoparticle formulations has shown promise in improving drug delivery efficiency to target sites, particularly the brain. A study highlighted the development of risperidone-loaded nanoemulsions that demonstrated a significant increase in relative bioavailability (1.2–1.5 times) compared to standard formulations .

Table 3: Comparison of Bioavailability Between Different Formulations

Formulation TypeRelative BioavailabilityDrug Transport Efficiency (%)
Standard RisperidoneBaselineBaseline
Nanoemulsion Formulation1.2–1.5Higher than standard

Case Studies and Clinical Trials

Several case studies have documented the effectiveness of risperidone formulations in diverse patient populations. For instance, a population pharmacokinetic study involving pediatric patients with emotional and behavioral disorders utilized a validated HPLC method to measure levels of risperidone and its enantiomers, emphasizing the need for tailored dosing strategies based on individual metabolic profiles .

Mécanisme D'action

The mechanism of action of 9-Methyl Risperidone involves its interaction with specific molecular targets, such as serotonin (5-HT2) and dopamine (D2) receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating psychiatric disorders .

Comparaison Avec Des Composés Similaires

Chemical and Pharmacokinetic Profile

  • Molecular Formula : C₂₃H₂₇FN₄O₃ .
  • Molecular Weight : 426.492 g/mol .
  • Metabolism : Formed via CYP2D6-mediated hydroxylation of risperidone. In extensive metabolizers (EMs), 9-OH-risperidone accounts for ~70% of total active moiety (risperidone + 9-OH-risperidone), compared to ~30% in poor metabolizers (PMs) .
  • Half-Life : 20–30 hours (vs. risperidone’s 3–21 hours, depending on CYP2D6 status) .
  • Protein Binding : 77% (vs. risperidone’s 88%) .
  • Dose Proportionality : Plasma concentrations of risperidone and 9-OH-risperidone are linear across 1–16 mg/day doses .

Therapeutic Role

9-OH-risperidone contributes significantly to risperidone’s efficacy in schizophrenia and bipolar disorder. As paliperidone, it is administered as a long-acting injectable (LAI) for maintenance therapy, achieving steady-state plasma concentrations of ~17.5 ng/mL with low fluctuation (199%) .

Risperidone

Parameter Risperidone 9-OH-Risperidone (Paliperidone) References
Metabolism CYP2D6-dependent hydroxylation Active metabolite of risperidone
Half-Life (EMs/PMs) 3 h (EMs) / 20 h (PMs) 20–30 h
CYP2D6 Inhibition Ki = 6.9 µM Ki = 16 µM
Efficacy Similar total active moiety exposure across metabolizer types Equivalent efficacy as LAI formulation

Key Findings :

  • Despite differences in half-life, combined pharmacokinetics (risperidone + 9-OH-risperidone) are similar in EMs and PMs .
  • Lipid-based formulations of risperidone (e.g., VAL401) shorten half-life but maintain comparable AUC and Cmax to oral formulations .

Second-Generation Antipsychotics

Olanzapine

  • Efficacy : Superior to risperidone in reducing behavioral and psychological symptoms of dementia (BPSD) (SMD = -0.21, 95% CI: -0.40 to -0.02) but with higher metabolic side effects .
  • Relapse Prevention : Higher effectiveness than risperidone across age/sex subgroups (HR = 0.62 vs. 0.79) .

Clozapine

  • Efficacy : Most effective in relapse prevention (HR = 0.52) but requires rigorous hematological monitoring .

Lurasidone

  • Non-Inferiority: Comparable to risperidone in PANSS score reduction (margin = 7 points) with fewer metabolic adverse effects .

Ziprasidone

  • CYP Interactions : Lower CYP2D6 inhibition (Ki = 11 µM) vs. risperidone (Ki = 6.9 µM), reducing drug interaction risks .

Structural and Functional Analogues

Compound Key Similarities Key Differences References
Quetiapine Serotonin-dopamine antagonist Lower relapse prevention efficacy (HR = 0.84)
Paliperidone Identical to 9-OH-risperidone Administered as LAI; no CYP2D6 metabolism
Trifluoperidol D₂ receptor antagonism Higher extrapyramidal side effects

Critical Analysis of Contradictions and Limitations

Olanzapine vs. This discrepancy may reflect differences in study populations or dosing protocols .

9-OH-Risperidone Formulations : While paliperidone LAI shows stable plasma levels, oral risperidone’s pharmacokinetics vary widely due to CYP2D6 polymorphisms, complicating dose adjustments .

CYP Interactions : 9-OH-risperidone’s weaker CYP2D6 inhibition (vs. risperidone) may reduce interaction risks, but clinical significance remains unclear .

Activité Biologique

9-Methyl Risperidone is an active metabolite of the atypical antipsychotic drug risperidone, which is widely used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, therapeutic efficacy, and potential side effects.

  • Chemical Name : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Molecular Formula : C23_{23}H27_{27}FN4_{4}O2_{2}
  • Molecular Weight : 410.49 g/mol

This compound primarily functions as an antagonist at various neurotransmitter receptors:

  • Dopamine Receptors : It exhibits high affinity for D2 dopamine receptors, which is essential for its antipsychotic effects. The Ki_i value for D2 receptors is approximately 3.13 nM, indicating strong binding affinity .
  • Serotonin Receptors : It also acts on 5-HT2A receptors (Ki_i value of 0.4 nM), contributing to its efficacy in reducing psychotic symptoms and minimizing extrapyramidal side effects typically associated with traditional antipsychotics .
  • Other Receptors : this compound interacts with α1 adrenergic and H1 histaminergic receptors, which can lead to sedation and orthostatic hypotension .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism through the cytochrome P450 system, particularly CYP2D6. This metabolic pathway converts risperidone into its active form, 9-hydroxyrisperidone, which further contributes to its therapeutic effects and side effects .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~70% (oral administration)
Half-life20 hours (oral), 3–6 days (IM)
ExcretionUrinary (70%), feces (14%)

Clinical Findings

Numerous studies have evaluated the clinical efficacy and safety profile of this compound:

  • Efficacy in Pediatric Populations : A study involving children and adolescents demonstrated that higher plasma concentrations of risperidone and its metabolites were associated with improved behavioral outcomes and increased side effects like sedation and weight gain .
  • Adverse Drug Reactions (ADRs) : Short-term use can lead to rapid onset ADRs such as nausea and sedation, while long-term use may contribute to obesity and metabolic syndrome due to its action on serotonin receptors .
  • Therapeutic Drug Monitoring (TDM) : Implementing TDM has been shown to enhance the safety and effectiveness of treatment regimens involving risperidone and its metabolites by optimizing dosing based on individual pharmacokinetic responses .

Case Study 1: Efficacy in Schizophrenia

A retrospective analysis of patients treated with risperidone showed significant improvements in psychotic symptoms correlated with plasma levels of both risperidone and 9-hydroxyrisperidone. Patients receiving higher doses reported more pronounced symptom relief but also experienced increased side effects such as elevated prolactin levels .

Case Study 2: Monitoring in Autism Spectrum Disorder

In a cohort study involving adolescents with autism spectrum disorder (ASD), researchers found that therapeutic drug monitoring led to better management of behavioral symptoms while minimizing adverse reactions. The study highlighted the importance of adjusting doses based on individual pharmacokinetic profiles to achieve optimal therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 9-Methyl Risperidone in preclinical studies?

  • Methodological Answer : Synthesis of this compound requires precise control over reaction conditions (e.g., temperature, catalysts) to ensure regioselective methylation. Characterization should employ HPLC coupled with mass spectrometry (LC-MS) to confirm purity and structural integrity, referencing USP standards for chromatographic resolution and peak identification . Nuclear magnetic resonance (NMR) spectroscopy is essential to verify the methyl group’s position on the risperidone backbone. Researchers must validate analytical methods using system suitability tests (e.g., tailing factor <1.5, resolution ≥2.8 between critical peaks) to meet pharmacopeial guidelines .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines, employing accelerated degradation protocols (e.g., exposure to heat, humidity, light). Use a Box-Behnken design to optimize variables like pH, excipient compatibility, and storage temperature. Analyze degradation products via high-resolution LC-MS and compare to known impurities (e.g., 9-hydroxyrisperidone, 6-methylrisperidone) . Statistical tools (e.g., ANOVA) can identify significant factors affecting stability, with degradation kinetics modeled using Arrhenius equations .

Q. What in vitro models are appropriate for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux ratios. Simulate hepatic metabolism via cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) in human liver microsomes, quantifying metabolites like 9-hydroxyrisperidone using LC-MS/MS. Parallel artificial membrane permeability assays (PAMPA) can estimate passive diffusion, while plasma protein binding studies (e.g., equilibrium dialysis) inform free drug concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data for this compound across different cell-based assays?

  • Methodological Answer : Contradictions may arise from variations in cell lines (e.g., MC3T3-E1 vs. neuronal models), assay endpoints (proliferation vs. apoptosis), or metabolite interference. Standardize protocols by using identical passage numbers, serum-free conditions, and validated viability assays (e.g., MTT, ATP luminescence). Employ multivariate analysis to isolate confounding variables (e.g., batch-to-batch variability in drug purity) . Cross-validate findings with in vivo models (e.g., rodent pharmacokinetic studies) to confirm translational relevance .

Q. What statistical approaches are optimal for analyzing variability in this compound’s neuropharmacological effects?

  • Methodological Answer : Mixed-effects models can account for inter-subject variability in behavioral studies, while repeated-measures ANOVA identifies time-dependent changes. For dose-finding trials, Bayesian adaptive designs minimize sample size while maximizing precision. Use bootstrap resampling to estimate confidence intervals for EC50 values in dose-response curves. Open-source tools like R or Python’s SciPy suite enable reproducible analysis .

Q. How can researchers differentiate this compound’s primary metabolites in complex biological matrices?

  • Methodological Answer : Employ ultra-high-performance LC (UHPLC) with tandem quadrupole MS for high-sensitivity detection. Optimize chromatographic gradients to separate 9-hydroxyrisperidone and 7-hydroxy metabolites, which co-elute in conventional systems. Validate assays using deuterated internal standards (e.g., 7-hydroxy Risperidone-d4) to correct for matrix effects. Cross-reference fragmentation patterns with spectral libraries (e.g., NIST) .

Q. What experimental strategies mitigate formulation challenges in pediatric this compound delivery systems?

  • Methodological Answer : Overcome poor compressibility and flowability (common with risperidone analogs) via co-processing with direct compression excipients (e.g., Avicel PH101, mannitol). Use quality-by-design (QbD) principles to optimize mini-tablet formulations: Box-Behnken designs can model interactions between superdisintegrants (e.g., croscarmellose sodium), glidants (e.g., Aerosil 200), and drug loading. Validate disintegration times (<60 seconds in simulated saliva) and dosage uniformity (RSD <5%) using USP-compliant methods .

Q. Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and polymorphic form. Use multivariate statistical process control (MSPC) to detect deviations early. For reproducible scale-up, apply dimensionless scaling parameters (e.g., Reynolds number) to maintain hydrodynamic similarity between lab and pilot reactors .

Q. What validation criteria ensure reproducibility in this compound’s receptor binding assays?

  • Methodological Answer : Standardize radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors) with positive controls (e.g., haloperidol). Calculate Ki values using the Cheng-Prusoff equation, ensuring ligand depletion <10%. Report Z’-factor scores (>0.5) to confirm assay robustness. Cross-validate with functional assays (e.g., cAMP inhibition) to rule out allosteric effects .

Propriétés

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h5-6,14-15,17H,3-4,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKVOAADDLBBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.